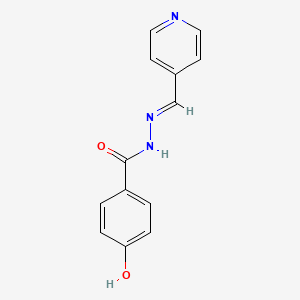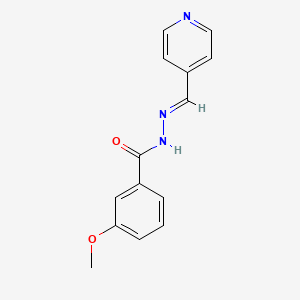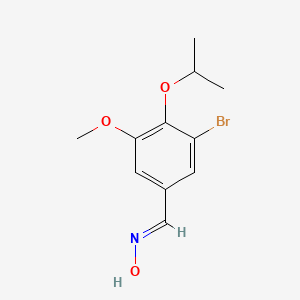
4-hydroxy-N'-(4-pyridinylmethylene)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzohydrazones derived from 4-pyridinecarboxaldehyde involves the reaction with different benzohydrazides such as 3-hydroxy-4-methoxybenzohydrazide, 4-bromobenzohydrazide, and 4-dimethylaminobenzohydrazide in methanol. These reactions afford benzohydrazones characterized by single crystal X-ray diffraction, NMR, and IR spectroscopy, highlighting their distinct molecular structures (Zhou, Li, & You, 2023).
Molecular Structure Analysis
The molecular structure of these benzohydrazones reveals a trans conformation with respect to the C=N double bond. Crystallographic studies show that these molecules are often twisted, with dihedral angles between the benzene rings indicating the non-planarity of the molecules. The precise geometry around metal ions in complexes and the intramolecular interactions are critical for understanding the reactivity and properties of these compounds (Fun, Horkaew, & Chantrapromma, 2011).
Chemical Reactions and Properties
These compounds exhibit interesting chemical behaviors, including the ability to form complexes with various metal ions. The coordination chemistry of benzohydrazones derived from 4-pyridinecarboxaldehyde is rich and varied, with potential applications in catalysis, material science, and biochemistry. Their ability to act as ligands for metal ions allows for the synthesis of complexes with specific geometries and properties (Arunagiri et al., 2018).
科学的研究の応用
Spectroscopic and Dynamic Properties
The study by Gordillo et al. (2016) on a derivative of 2-pyridinecarboxaldehyde, which is structurally related to 4-hydroxy-N'-(4-pyridinylmethylene)benzohydrazide, highlights the compound's E/Z isomerization induced by ultraviolet radiation. This property is crucial for potential applications in molecular machines and electronic devices due to its spectroscopic and dynamic characteristics (Gordillo et al., 2016).
Structural Analysis and Crystallization
Bakir and Green (2002) reported on a compound with a similar pyridinyl-hydrazone structure, showing how its crystallization in a specific space group reveals interactions and coplanarity within its molecular structure. This detailed structural analysis contributes to the understanding of molecular packing and hydrogen bonding (Bakir & Green, 2002).
Photoluminescence and Electronic Applications
Diana et al. (2019) explored the application of pyridinyl-hydrazone zinc(II) complexes as fluorophores for blue emitting layers. These complexes, when aggregated, show intense blue fluorescence, which is beneficial for developing new materials for electronic display technologies (Diana et al., 2019).
Heterocyclic Compound Synthesis and Antimicrobial Activity
Sarshira et al. (2016) synthesized different heterocyclic compounds from 2-hydroxy benzohydrazide, demonstrating the versatility of hydrazide derivatives in producing compounds with potential antimicrobial activities. This research illustrates the chemical utility of hydrazide derivatives in synthesizing biologically active molecules (Sarshira et al., 2016).
Anticancer Hydrazone Interaction with Serum Albumin
Tian et al. (2012) investigated a novel hydrazone's interaction with serum albumin, providing insights into the structural basis of static quenching mechanisms. This research is significant for understanding how similar compounds could interact with biological molecules, potentially leading to anticancer applications (Tian et al., 2012).
特性
IUPAC Name |
4-hydroxy-N-[(E)-pyridin-4-ylmethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c17-12-3-1-11(2-4-12)13(18)16-15-9-10-5-7-14-8-6-10/h1-9,17H,(H,16,18)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQLMXYLIIQWGS-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=CC=NC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C/C2=CC=NC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-3-{[(methylamino)carbonothioyl]amino}benzamide](/img/structure/B5547617.png)
![2-[(5-methylpyrazin-2-yl)methyl]-9-[(6-methylpyridin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5547619.png)
![1-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B5547630.png)
![5-bromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid](/img/structure/B5547632.png)
![(4-chlorobenzylidene)[2-(3,4-diethoxyphenyl)ethyl]amine](/img/structure/B5547640.png)
![10-(4-fluorophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B5547644.png)

![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5547654.png)
![3-isobutyl-1-methyl-N-{1-[(methylamino)carbonyl]cyclohexyl}-1H-pyrazole-5-carboxamide](/img/structure/B5547660.png)
![ethyl [(2-amino-5-bromo-6-methyl-4-pyrimidinyl)thio]acetate](/img/structure/B5547672.png)
![7,9-dimethyl-6-(trifluoromethyl)pyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B5547689.png)
![5-methyl-3-phenyl-6-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5547694.png)

